molecular formula C26H40N6O B15144300 2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide

2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide

Cat. No.: B15144300
M. Wt: 452.6 g/mol
InChI Key: WQECYMBPMDXORX-UHFFFAOYSA-N
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Description

2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide is a complex organic compound known for its unique structure and potential applications in various fields. This compound features multiple diethylamino groups and a diazenyl linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-nitroaniline with diethylamine to form 4-(diethylamino)aniline. This intermediate is then diazotized and coupled with another diethylamino-substituted aniline to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the diethylamino groups can interact with cellular membranes, affecting membrane permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylamino)aniline: A precursor in the synthesis of the target compound.

    4-nitroaniline: Another precursor used in the synthesis.

    2-(diethylamino)ethanol: A related compound with similar diethylamino groups.

Uniqueness

2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide is unique due to its multiple diethylamino groups and diazenyl linkage, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C26H40N6O

Molecular Weight

452.6 g/mol

IUPAC Name

2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide

InChI

InChI=1S/C26H40N6O/c1-6-30(7-2)19-20-32(10-5)25-17-15-24(16-18-25)29-28-23-13-11-22(12-14-23)27-26(33)21-31(8-3)9-4/h11-18H,6-10,19-21H2,1-5H3,(H,27,33)

InChI Key

WQECYMBPMDXORX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CN(CC)CC

Origin of Product

United States

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